molecular formula C26H26BrNO5 B300552 methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Numéro de catalogue B300552
Poids moléculaire: 512.4 g/mol
Clé InChI: HJIZAPZRBKJSSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to exhibit potent anti-cancer and anti-inflammatory properties.

Mécanisme D'action

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the BET family of proteins. These proteins are involved in the regulation of gene expression and are overexpressed in many types of cancer and inflammatory diseases. By inhibiting the activity of these proteins, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor can regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has been found to exhibit potent anti-cancer and anti-inflammatory effects in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has also been found to reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor is its potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor is its relatively low solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor. One of the areas of focus is the optimization of the compound's pharmacokinetic properties to improve its solubility and bioavailability. Another area of focus is the development of combination therapies that can enhance the anti-cancer and anti-inflammatory effects of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor. Additionally, the identification of biomarkers that can predict the response to methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor therapy is an important area of research.

Méthodes De Synthèse

The synthesis of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the starting material, 2-(benzyloxy)-5-bromophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the appropriate amine to produce the desired product.

Applications De Recherche Scientifique

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Propriétés

Nom du produit

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Formule moléculaire

C26H26BrNO5

Poids moléculaire

512.4 g/mol

Nom IUPAC

methyl 2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H26BrNO5/c1-26(2)12-18(29)22-20(13-26)33-24(28)23(25(30)31-3)21(22)17-11-16(27)9-10-19(17)32-14-15-7-5-4-6-8-15/h4-11,21H,12-14,28H2,1-3H3

Clé InChI

HJIZAPZRBKJSSG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)C(=O)C1)C

SMILES canonique

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)C(=O)C1)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.